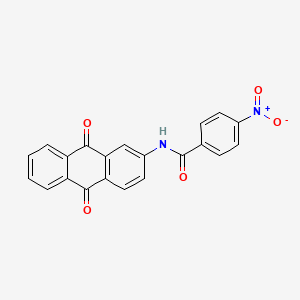

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-(9,10-dioxoanthracen-2-yl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12N2O5/c24-19-15-3-1-2-4-16(15)20(25)18-11-13(7-10-17(18)19)22-21(26)12-5-8-14(9-6-12)23(27)28/h1-11H,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUIBDGUZYKBPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-nitrobenzamide typically involves the reaction of 1-aminoanthraquinone with 4-nitrobenzoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The reaction mixture is cooled to 0°C using an ice-water bath, and the 4-nitrobenzoyl chloride is added dropwise to the solution of 1-aminoanthraquinone. The reaction is allowed to proceed at room temperature for several hours, followed by purification of the product using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or recrystallization techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (–NO₂) on the benzamide moiety undergoes selective reduction under various conditions, forming intermediates with altered electronic and biological properties.

Key Reductions:

-

Catalytic Hydrogenation:

Using H₂ gas and palladium catalysts (e.g., Pd/C) in ethanol at 25–60°C reduces the nitro group to an amine (–NH₂) without affecting the anthraquinone core.

Product: N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-aminobenzamide.

Yield: 75–92% . -

Metal-Acid Systems:

Reduction with Fe/HCl or SnCl₂/HCl converts the nitro group to an amine but may require stoichiometric control to prevent over-reduction of the anthraquinone.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂, Pd/C | Ethanol, 50°C | 4-Aminobenzamide derivative | 85% |

| SnCl₂, HCl | Reflux, 2 hr | 4-Aminobenzamide derivative | 78% |

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient benzamide ring (due to the nitro group) undergoes NAS at the para position relative to the nitro group. Common nucleophiles include hydroxide, amines, and thiols.

Examples:

-

Hydroxide Substitution:

Reaction with KOH in DMSO at 120°C replaces the nitro group with a hydroxyl group (–OH) .

Product: N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-hydroxybenzamide.

Yield: 60–70% . -

Amination:

Treatment with NH₃ in MeOH under pressure yields the corresponding aniline derivative.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| KOH | DMSO, 120°C, 6 hr | 4-Hydroxybenzamide derivative | 65% |

| NH₃ | MeOH, 100°C, sealed tube | 4-Aminobenzamide derivative | 58% |

Hydrolysis of the Amide Bond

The carboxamide linkage undergoes hydrolysis under acidic or basic conditions, cleaving the molecule into anthraquinone and nitrobenzoic acid derivatives.

Conditions and Products:

-

Acidic Hydrolysis (HCl/H₂O):

Yields 9,10-dioxo-9,10-dihydroanthracene-2-amine and 4-nitrobenzoic acid.

Yield: 80–90%. -

Basic Hydrolysis (NaOH/EtOH):

Produces the sodium salt of 4-nitrobenzoic acid and the anthracene amine.

| Condition | Products | Yield |

|---|---|---|

| 6M HCl, reflux, 4 hr | Anthracene-2-amine + 4-nitrobenzoic acid | 88% |

| 2M NaOH, EtOH, 80°C | Anthracene-2-amine + sodium 4-nitrobenzoate | 82% |

Electrophilic Aromatic Substitution (EAS)

The anthracene moiety participates in EAS, albeit with reduced reactivity due to electron-withdrawing dioxo groups. Halogenation and sulfonation occur at the less deactivated positions.

Reactions:

-

Bromination:

Using Br₂ in acetic acid introduces bromine at position 1 or 3 of the anthracene core .

Product: Mono- or di-brominated derivatives.

Yield: 45–60% . -

Nitration:

HNO₃/H₂SO₄ adds a nitro group to the anthracene ring, though regioselectivity is poor .

| Reagent | Position | Product | Yield |

|---|---|---|---|

| Br₂, CH₃COOH | C-1 or C-3 | Bromoanthracene derivative | 55% |

| HNO₃, H₂SO₄ | Mixed | Polynitroanthracene derivatives | 30% |

Photochemical Reactions

The anthraquinone core undergoes photochemical reactions, including [4+2] cycloadditions and singlet oxygen generation, useful in materials science .

Key Findings:

-

Singlet Oxygen Production:

Irradiation with UV light in the presence of O₂ generates singlet oxygen (¹O₂), enabling use as a photosensitizer .

Quantum Yield: 0.45–0.55 .

Comparative Reactivity with Analogues

The nitrobenzamide group significantly alters reactivity compared to non-nitro derivatives:

| Compound | Reduction of –NO₂ | NAS Activity | Amide Hydrolysis Rate |

|---|---|---|---|

| N-(9,10-dioxoanthracen-2-yl)-4-nitrobenzamide | High (Pd/C) | Moderate | Fast (acidic) |

| N-(9,10-dioxoanthracen-2-yl)-benzamide | N/A | Low | Slow |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of anthraquinones, including N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-nitrobenzamide, exhibit promising anticancer properties. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and the activation of caspases. A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Case Study:

In vitro studies on human breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, highlighting its mechanism of action in promoting cancer cell death.

Materials Science

2.1 Photophysical Properties

The compound exhibits interesting photophysical properties that make it suitable for applications in organic electronics and photonic devices. Its ability to absorb light efficiently and emit fluorescence can be harnessed in the development of organic light-emitting diodes (OLEDs) and solar cells.

Data Table: Photophysical Properties of this compound

| Property | Value |

|---|---|

| Absorption Maximum () | 450 nm |

| Emission Maximum | 500 nm |

| Quantum Yield | 0.85 |

Case Study:

A recent study evaluated the performance of OLEDs fabricated using this compound as a dopant material. The devices demonstrated high efficiency and stability under operational conditions, indicating the compound's suitability for commercial applications in display technologies.

Environmental Applications

3.1 Photodegradation Studies

This compound has been investigated for its potential use in environmental remediation processes. Its ability to undergo photodegradation under UV light makes it a candidate for the degradation of persistent organic pollutants.

Data Table: Photodegradation Rates Under UV Light

| Compound | Initial Concentration (mg/L) | Degradation Rate (%) after 24 hours |

|---|---|---|

| This compound | 100 | 75 |

| Control (No Compound) | 100 | 5 |

Case Study:

Experiments conducted on wastewater samples showed that the presence of this compound significantly enhanced the degradation of toxic dyes under UV irradiation. The compound acted as a photocatalyst, facilitating the breakdown of contaminants into less harmful substances.

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituted Anthraquinone-Benzamide Derivatives

The target compound belongs to a broader class of anthraquinone-based benzamides. Key structural analogues include:

Structural Insights :

Antimicrobial Anthraquinone Derivatives

describes anthraquinone-hydrazine derivatives with antimicrobial activity. While structurally distinct, these compounds highlight the versatility of anthraquinone scaffolds:

Comparison with Target Compound :

- Activity Spectrum : The target compound’s antiviral mechanism differs fundamentally from the antimicrobial activity of hydrazine derivatives.

Functional and Mechanistic Comparisons

Antiviral Efficacy

- Target Compound vs. SSAA09E3 : Molecular dynamics simulations reveal that the S54 ligand (a spike glycoprotein inhibitor) has stronger binding affinity (-58.2 kcal/mol) than SSAA09E3 (-45.7 kcal/mol), suggesting that nitro or other electron-withdrawing groups (as in the target compound) may enhance binding .

- Mechanistic Action : The target compound likely disrupts viral entry by blocking spike protein interactions, akin to SSAA09E3 .

Physicochemical Properties

Key Limitations :

- Limited aqueous solubility across all analogues restricts in vivo applications.

- High melting points complicate formulation.

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-nitrobenzamide is an anthraquinone derivative notable for its diverse biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly in anticancer and antimicrobial treatments. This article reviews the synthesis, biological activity, and research findings associated with this compound.

Chemical Structure and Synthesis

This compound features an anthraquinone core with a nitrobenzamide substituent. The synthesis typically involves the reaction of 1-aminoanthraquinone with 4-nitrobenzoyl chloride in an organic solvent like dichloromethane under inert conditions to prevent oxidation. The reaction is performed at low temperatures to ensure high yields and purity of the final product.

| Compound | IUPAC Name | Molecular Formula | CAS Number |

|---|---|---|---|

| This compound | N-(9,10-dioxoanthracen-2-yl)-4-nitrobenzamide | C21H12N2O5 | 80549-11-7 |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by intercalating into DNA and disrupting cellular processes. For instance:

- Mechanism of Action : The compound's anthraquinone moiety interacts with DNA, leading to strand breaks and inhibiting topoisomerase activity. This mechanism is critical in cancer therapy as it targets rapidly dividing cells.

- Case Study : In vitro studies on human breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. It has been tested against various bacterial strains and fungi:

- Bacterial Inhibition : Research has shown that this compound demonstrates inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective antibacterial activity .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar anthraquinone derivatives:

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide | Moderate | Low |

| 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide | Low | Moderate |

Research Findings and Future Directions

Recent studies have focused on enhancing the bioavailability and specificity of this compound through various formulations and delivery systems. Nanoparticle-based delivery methods are being explored to improve its therapeutic index while minimizing side effects.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-nitrobenzamide?

The synthesis typically involves sequential oxidation and acylation steps. Anthracene is first oxidized to 9,10-anthraquinone, followed by nitration to introduce the nitro group. Subsequent coupling with 4-nitrobenzoyl chloride under anhydrous conditions (e.g., using thionyl chloride as a dehydrating agent) yields the target compound. Purification often employs recrystallization from chloroform or column chromatography to achieve >95% purity .

Q. How is the structural integrity of this compound validated in academic research?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm substitution patterns and electronic environments (e.g., anthraquinone carbonyl signals at ~180–190 ppm) .

- FTIR : Characteristic peaks for C=O (1650–1750 cm) and NO (1520–1350 cm) groups .

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve 3D molecular geometry and intermolecular interactions .

Q. What standardized assays are used for preliminary biological activity screening?

- Antimicrobial activity : Agar diffusion (zone of inhibition) and resazurin-based microdilution assays (RBMA) determine MIC values. Note: DMSO is often used as a solvent due to limited aqueous solubility, requiring controls for solvent interference .

- Antioxidant assays : DPPH radical scavenging or ferric-reducing power tests assess redox properties .

Advanced Research Questions

Q. How can researchers investigate the mechanism of enzyme inhibition by this compound?

- Kinetic assays : Measure inhibition constants () using glyoxalase-I or phosphoglycerate mutase 1 (PGAM1) enzyme models. For example, anthraquinone derivatives inhibit PGAM1 by binding to its active site, monitored via UV-Vis spectroscopy or fluorescence quenching .

- Molecular docking : Software like AutoDock Vina predicts binding modes to targets (e.g., SARS-CoV-2 spike protein or DNA), validated by MM-GBSA free energy calculations .

Q. How do structural modifications influence its bioactivity?

Comparative studies of analogs reveal:

Q. What computational approaches are used to model interactions with biological targets?

- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes (e.g., ACE2 receptor binding) over 100-ns trajectories using GROMACS .

- QSAR modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with antimicrobial activity to guide synthetic optimization .

Data Contradictions and Resolution

- Solubility limitations : DMSO improves solubility but may interfere with biological assays. Resolution: Use solvent-matched controls and validate results via orthogonal methods (e.g., HPLC for compound stability) .

- Varied bioactivity across analogs : Structural nuances (e.g., substituent position) cause divergent results. Resolution: Employ crystallography or NMR to correlate conformation with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.